

Technical Support Center: Optimizing Ovulation Timing in Sows with Lecirelin

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Compound of Interest

Compound Name: *Lecirelin*

Cat. No.: *B612356*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of **Lecirelin** in improving the timing of ovulation in sows.

Frequently Asked Questions (FAQs)

Q1: What is **Lecirelin** and how does it work to synchronize ovulation in sows?

A1: **Lecirelin** is a synthetic analogue of gonadotropin-releasing hormone (GnRH).[1] As a GnRH agonist, it binds to GnRH receptors in the anterior pituitary gland.[2] This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] The surge in LH is the primary trigger for the final maturation of ovarian follicles and subsequent ovulation. By administering **Lecirelin** at a specific point in the sow's estrous cycle, a predictable LH surge can be induced, leading to a more synchronized ovulation time among a group of animals.[4][5]

Q2: What is the recommended dosage and administration timing of **Lecirelin** for ovulation synchronization in sows?

A2: Based on available research, a common and effective protocol is the intramuscular injection of 25 µg of **Lecirelin** at the onset of estrus.[5][6] The onset of estrus is typically identified by the sow exhibiting a standing response in the presence of a boar.[4]

Q3: What are the expected outcomes of successful **Lecirelin** administration?

A3: Successful administration of **Lecirelin** at the onset of estrus is expected to:

- Shorten the duration of estrus.[\[5\]](#)[\[6\]](#)
- Reduce the interval from the onset of estrus to ovulation.[\[5\]](#)[\[6\]](#)
- Increase the percentage of sows ovulating within a defined period (e.g., within 40 hours of administration).[\[5\]](#)[\[6\]](#)

It is important to note that while **Lecirelin** can improve the synchrony of ovulation, it may not significantly impact overall farrowing rate or litter size when appropriate artificial insemination (AI) protocols are already in place.[\[4\]](#)[\[6\]](#)

Q4: Can **Lecirelin** be used in a fixed-time artificial insemination (FTAI) protocol?

A4: Yes, the synchronization of ovulation achieved with **Lecirelin** can facilitate the implementation of FTAI protocols. By predicting the time of ovulation, insemination can be timed to ensure viable sperm are present when the eggs are released, potentially reducing the need for estrus detection and multiple inseminations.[\[4\]](#)[\[7\]](#)

Troubleshooting Guide

Problem 1: Poor synchronization of ovulation despite **Lecirelin** administration.

Potential Cause	Troubleshooting/Solution
Inappropriate timing of administration	Administering Lecirelin too early or too late relative to follicular development can lead to a varied response. Ensure administration occurs at the onset of standing estrus. The effectiveness of GnRH agonists is influenced by follicle size.[6][8]
Small ovarian follicles at the time of treatment	Sows with smaller follicles (<6.5 mm) may respond poorly to GnRH agonists.[1][9] This can be more common in certain seasons (summer/autumn) or in younger parity sows.[1] Consider pre-synchronization protocols or ensuring sows have adequate body condition to support proper follicular development.
Individual sow variation	Factors such as parity, body condition score (BCS), lactation length, and litter weight at weaning can influence the sow's response to hormonal treatments.[6] Sows with a low BCS (<3), short lactation length (<20 days), or that have weaned a heavy litter (≥67 kg) may have a delayed response.[6] Ensure optimal management and nutrition to minimize these variations.
Seasonal effects	High temperatures during hot seasons can negatively impact reproductive hormone secretion and may prolong the time to ovulation, even with GnRH agonist treatment.[6]

Problem 2: No significant difference in ovulation timing between **Lecirelin**-treated and control groups.

Potential Cause	Troubleshooting/Solution
High synchrony in the control group	In well-managed herds with good baseline reproductive performance, the natural synchrony of ovulation may already be high, making the effects of Lecirelin less apparent.
Inaccurate detection of ovulation	The method and frequency of ovulation detection are critical. Transcutaneous real-time ultrasonography performed at frequent intervals (e.g., every 8 hours) is a reliable method. [5]
Suboptimal Lecirelin dosage or bioactivity	While 25 µg is a cited effective dose, variations in product formulation or storage could potentially impact efficacy. Ensure the product is stored and handled according to the manufacturer's instructions.

Problem 3: Increased incidence of ovarian cysts.

Potential Cause	Troubleshooting/Solution
Hormonal imbalance	While not commonly reported with Lecirelin at the recommended dose, excessive gonadotropin stimulation can lead to the formation of follicular cysts. [10] This may be more of a concern with other hormones like hCG or with incorrect dosing. [11] If an increase in cysts is observed, review the administration protocol and consider consulting with a veterinarian.

Data Presentation

Table 1: Effect of **Lecirelin** on Estrus and Ovulation in Sows

Parameter	Control Group (Saline)	Lecirelin Group (25 µg)	P-value
Duration of Estrus (hours)	66.3 ± 1.3	61.3 ± 1.3	< 0.007
Interval from Estrus Onset to Ovulation (hours)	44.3 ± 1.2	39.9 ± 1.2	< 0.012

Data synthesized from Fries et al., 2010.[\[5\]](#)[\[6\]](#)

Table 2: Ovulation Rate in Sows Following Treatment

Time Post-Treatment	% of Sows Ovulated (Control)	% of Sows Ovulated (Lecirelin)	P-value
Up to 40 hours	48.2%	70.9%	< 0.01
Up to 48 hours	82.4%	92.7%	> 0.09 (tendency)

Data synthesized from Fries et al., 2010.[\[5\]](#)[\[6\]](#)

Table 3: Reproductive Performance of Sows Treated with **Lecirelin**

Parameter	Control Group	Lecirelin Group	P-value
Farrowing Rate (%)	92.9	92.9	1.0
Total Piglets Born	13.7 ± 0.4	13.4 ± 0.4	> 0.05

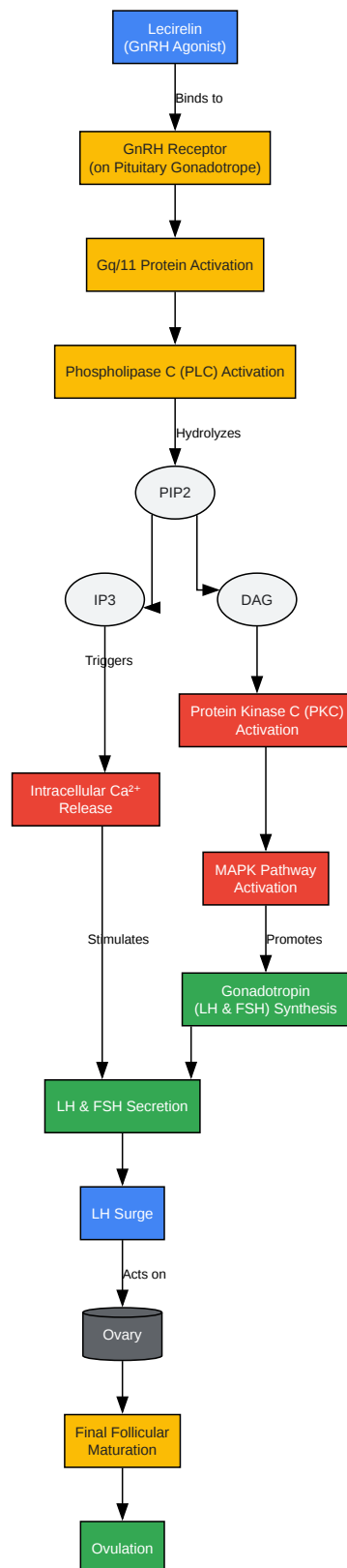
Data synthesized from Fries et al., 2010.[\[4\]](#)

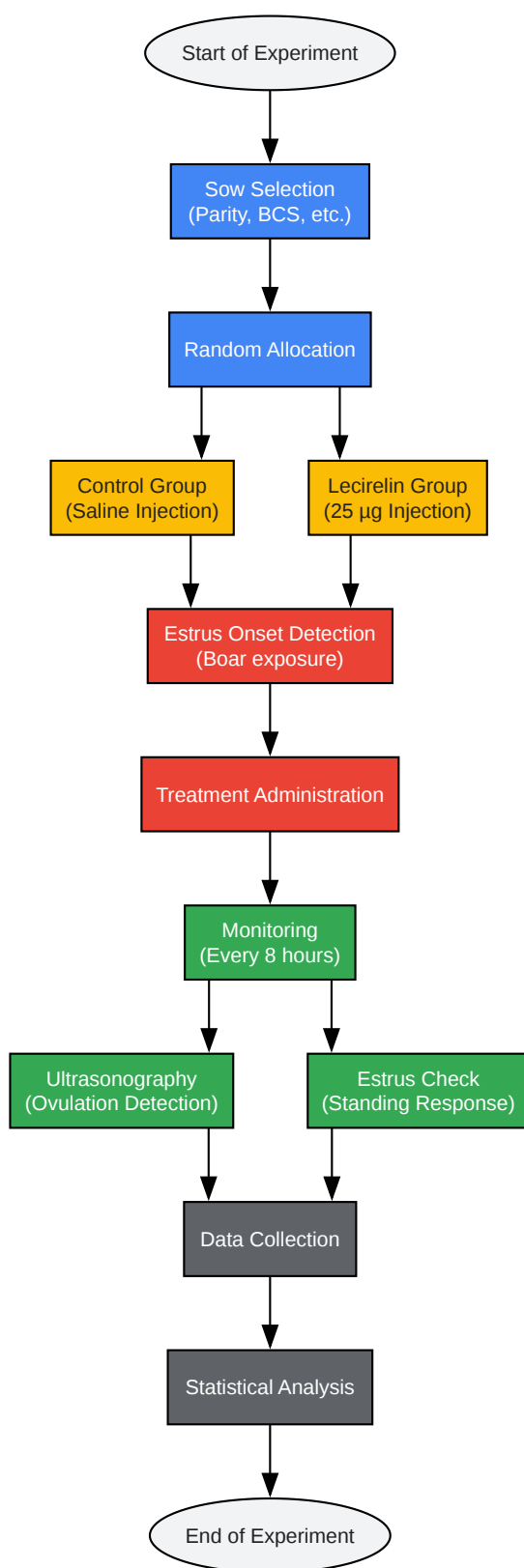
Experimental Protocols

Protocol 1: Evaluation of **Lecirelin** on Ovulation Synchronization

- Animals: Multiparous sows (parity 2-6) are selected and allocated into two groups: a treatment group (**Lecirelin**) and a control group (saline). Allocation should be balanced for parity, weaning-to-estrus interval, and body condition score.[5]
- Treatment Administration: At the onset of estrus (determined by the standing reflex in the presence of a boar), sows in the treatment group receive a 25 µg intramuscular injection of **Lecirelin**. Control group sows receive an equivalent volume of saline solution.[5]
- Estrus and Ovulation Detection:
 - Estrus detection is performed every 8 hours. The duration of estrus is recorded as the time from the first to the last positive standing response.[5]
 - Ovulation is monitored via transcutaneous real-time ultrasonography every 8 hours, starting from the time of treatment. Ovulation is considered to have occurred when all pre-ovulatory follicles are no longer visible. The time of ovulation is calculated as the midpoint between the last observation with follicles and the first observation without them.[4]
- Data Analysis: The duration of estrus and the interval from estrus onset to ovulation are compared between the two groups using appropriate statistical tests (e.g., t-test or ANOVA). The percentage of sows ovulating within specific timeframes is compared using a chi-square test.[5][6]

Visualizations





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- To cite this document: BenchChem. [Technical Support Center: Optimizing Ovulation Timing in Sows with Lecirelin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612356#improving-the-timing-of-ovulation-with-lecirelin-in-sows]

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